molecular formula C10H10ClN3OS B12115629 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Katalognummer: B12115629
Molekulargewicht: 255.72 g/mol
InChI-Schlüssel: TVGDAHWPRISCBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a thiadiazole ring and a chlorinated phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-3-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the thiadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Wissenschaftliche Forschungsanwendungen

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C10H10ClN3OS

Molekulargewicht

255.72 g/mol

IUPAC-Name

5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-13-14-10(12)16-9/h2-4H,5H2,1H3,(H2,12,14)

InChI-Schlüssel

TVGDAHWPRISCBJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(S2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.